Xylidyl blue I

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

14936-97-1 |

|---|---|

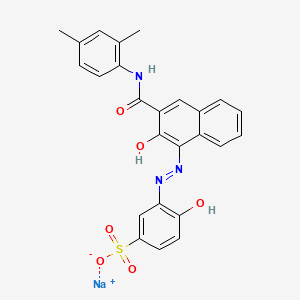

Molecular Formula |

C25H21N3NaO6S |

Molecular Weight |

514.5 g/mol |

IUPAC Name |

sodium;3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonate |

InChI |

InChI=1S/C25H21N3O6S.Na/c1-14-7-9-20(15(2)11-14)26-25(31)19-12-16-5-3-4-6-18(16)23(24(19)30)28-27-21-13-17(35(32,33)34)8-10-22(21)29;/h3-13,29-30H,1-2H3,(H,26,31)(H,32,33,34); |

InChI Key |

PZQQQNGNFVHCSP-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)[O-])O)C.[Na+] |

Canonical SMILES |

CC1=CC(=C(C=C1)NC(=O)C2=CC3=CC=CC=C3C(=C2O)N=NC4=C(C=CC(=C4)S(=O)(=O)O)O)C.[Na] |

Origin of Product |

United States |

The Role of Metallochromic Dyes in Quantitative Analytical Chemistry

A crucial aspect of using metallochromic dyes is ensuring the specificity of the reaction. In the case of Xylidyl blue I for magnesium determination, interference from calcium ions, which are often present in biological samples, is a significant concern. logotech-ise.com To circumvent this, a chelating agent such as Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) is incorporated into the reagent. horiba-abx.comlogotech-ise.comfda.gov EGTA has a higher affinity for calcium ions, effectively masking them and allowing for the specific reaction of this compound with magnesium. fda.gov

Historical Perspectives on Xylidyl Blue I Development As a Chromogenic Reagent

The journey of measuring serum magnesium began in the 1920s with cumbersome precipitation methods. colostate.educlearchemdiagnostics.com These early techniques were followed by other approaches, including complexometric EDTA titration and fluorometric procedures. colostate.educlearchemdiagnostics.com However, these methods were often plagued by technical difficulties that compromised accuracy and precision. clearchemdiagnostics.com

While atomic absorption spectroscopy emerged as a highly accurate method, its requirement for expensive instrumentation and large sample volumes limited its widespread use, particularly in pediatric testing. colostate.educlearchemdiagnostics.com This paved the way for the development of colorimetric dye-complexing methods, which offered a more accessible and practical alternative. Several dyes, including Calmagite, Eriochrome Black T, and methylthymol blue, came into popular use. colostate.eduhoriba-abx.com

Within this landscape, Xylidyl blue I, also known as Magon or Magonsulfonate, was developed and established itself as a rapid, easy, and accurate reagent for the determination of magnesium. colostate.eduhoriba-abx.comsigmaaldrich.comscbt.com Its sensitivity and the stability of the colored complex it forms with magnesium contributed to its adoption in clinical and research laboratories. logotech-ise.com The method's robustness was further enhanced by the inclusion of agents like EGTA to eliminate calcium interference, making it a reliable tool for routine diagnostics. horiba-abx.comlogotech-ise.com

Current Research Landscape and Significance of Xylidyl Blue I Studies

Recent research continues to refine and validate the Xylidyl blue I method. For example, studies have focused on the chemometric analysis of serum magnesium calculations to enhance the accuracy and precision of the method. researchgate.net The method's precision has been demonstrated with low coefficients of variation in various studies. nih.gov

Beyond its primary role in magnesium determination, this compound is also recognized for its broader applications as a dye in industries like textiles and paper, and as a staining agent in histology and microbiology. ontosight.aichemimpex.com However, its most prominent and impactful role in the current research landscape remains as a chromogenic reagent in clinical diagnostics and biomedical research. chemicalbook.com

Scope and Objectives of Academic Inquiry into Xylidyl Blue I

Structural Features and Their Contribution to Chelation Dynamics

The chemical structure of this compound, systematically named sodium 3-[[3-[(2,4-dimethylphenyl)carbamoyl]-2-hydroxynaphthalen-1-yl]diazenyl]-4-hydroxybenzenesulfonate, is fundamental to its function as a chelating agent. researchgate.net The molecule possesses several key functional groups that participate in the coordination of metal ions.

The most critical components for chelation are the ortho-positioned hydroxyl (-OH) and azo (-N=N-) groups. This specific arrangement allows this compound to act as a bidentate ligand, where both the oxygen atom of the hydroxyl group and a nitrogen atom of the azo group can donate lone pairs of electrons to a single metal ion, forming a stable five- or six-membered ring structure known as a chelate. researchgate.netresearchgate.net This chelation effect significantly enhances the stability of the resulting metal complex compared to coordination with monodentate ligands. The presence of other groups, such as the second hydroxyl group and the amide moiety, may also influence the electronic environment and solubility of the molecule and its complexes.

Complexation Chemistry of this compound with Metal Ions

The interaction of this compound with metal ions is the cornerstone of its analytical applications. This process involves specific stoichiometric relationships, is governed by thermodynamic and kinetic principles, and results in distinct spectroscopic changes.

Analytical studies of metallochromic dyes similar to this compound, as well as Job's plot analysis of related systems, frequently indicate the formation of complexes with a 1:1 stoichiometry between the ligand and the metal ion. researchgate.netacs.org This suggests that one molecule of this compound typically binds to a single metal ion. For instance, in the complexation of mercury (II) ions by this compound in the presence of a polyelectrolyte, a 1:1 stoichiometric ratio was confirmed. acs.org

The formation of a metal complex with this compound is a process that can be described by both thermodynamic and kinetic parameters. Thermodynamic stability refers to the extent of complex formation at equilibrium, while kinetic stability relates to the speed at which the complex forms or decomposes. researchgate.net

Studies on a hydrogel embedded with Xylidyl Blue for the adsorption of uranyl ions (UO₂²⁺) provide significant insight into the thermodynamics and kinetics of complexation. The data from these studies fit well with a pseudo-second-order kinetic model, which indicates that the rate-limiting step is chemisorption—the formation of a chemical bond between the uranyl ion and the active sites of the Xylidyl Blue molecule. researchgate.net

The thermodynamic parameters for this process reveal that the complex formation is spontaneous and endothermic. researchgate.net A summary of these findings is presented in the table below.

Table 1: Thermodynamic and Kinetic Parameters for Uranyl Ion Adsorption by Xylidyl Blue-Embedded Hydrogel

| Parameter | Model/Finding | Implication |

|---|---|---|

| Kinetics | Pseudo-second-order model | The adsorption process is dominated by chemisorption. researchgate.net |

| Equilibrium | Langmuir isotherm model | Indicates a monolayer coverage of the metal ion on the material's surface. researchgate.net |

| Thermodynamics | Spontaneous & Endothermic | The complex formation is favorable and driven by an increase in entropy. researchgate.net |

This interactive table summarizes key findings from studies on Xylidyl Blue complexation.

The binding of other divalent metal ions, such as zinc and cadmium, to similar ligands is often observed to be rapid at room temperature. rsc.org

The formation of a complex between this compound and a metal ion leads to significant and readily observable changes in the molecule's absorption spectrum. The aqueous solution of the free this compound ligand is red. researchgate.netadipogen.com Upon chelation with magnesium ions in an alkaline environment, the solution's color changes to a distinct purple or reddish-violet. adipogen.com

Table 2: Spectroscopic Properties of this compound and its Magnesium Complex

| Species | Color | Maximum Absorbance (λmax) |

|---|---|---|

| This compound (free ligand) | Red | ~600-650 nm google.com |

This interactive table compares the visual and spectroscopic properties of this compound before and after complexation with magnesium.

Thermodynamic and Kinetic Aspects of Complex Formation

Influence of pH and Ionic Strength on this compound Speciation and Reactivity

The reactivity of this compound is highly sensitive to the chemical environment, particularly the pH and, to a lesser extent, the ionic strength of the solution.

The effect of pH is critical. The formation of the characteristic purple complex with magnesium specifically occurs in an alkaline medium, with an optimal pH often cited between 9 and 11. researchgate.netsclavodiagnostics.comgoogle.com In this pH range, the hydroxyl groups on the this compound molecule are deprotonated, which is essential for effective chelation of the magnesium ion. At a pH below 9, the equilibrium shifts away from complex formation. researchgate.net The solubility of the dye itself is also pH-dependent; it is poorly soluble in neutral or acidic solutions but becomes more soluble at the alkaline pH required for the reaction. google.com For complexation with other ions, the optimal pH may differ. acs.org

The influence of ionic strength on the reactivity of this compound is generally considered to be minimal, especially when compared to the effect of pH. researchgate.netusgs.gov In the study of uranyl adsorption by a Xylidyl Blue-embedded hydrogel, the process was not significantly affected by changes in ionic strength. researchgate.net This suggests that the complexation is an "inner-sphere" interaction, where the ligand binds directly to the metal ion without an intermediary water molecule, and is not primarily driven by long-range electrostatic forces that would be sensitive to the ionic environment. researchgate.net In general, high ionic strength can screen the electrostatic interactions between reacting ions, potentially affecting reaction rates, but for the strong, covalent-like interaction of chemisorption, this effect is less pronounced. pion-inc.com

Theoretical Chemical Modeling of this compound Interactions (e.g., Quantum Chemical Studies)

To gain a deeper understanding of the interactions at a molecular level, theoretical chemical modeling, such as quantum chemical studies and molecular dynamics simulations, has been employed. cumhuriyet.edu.tr A notable example is the investigation into the adsorption properties of a Xylidyl Blue-embedded hydrogel for the removal of uranyl ions from aqueous solutions. researchgate.net

Principles and Optimization of Spectrophotometric Assays Based on this compound

Spectrophotometric assays leveraging this compound are predicated on the principle that the compound forms a colored complex with certain analytes, most notably magnesium (Mg²⁺). indexcopernicus.com The intensity of the resulting color is directly proportional to the concentration of the analyte, a relationship governed by the Beer-Lambert law. researchgate.netresearchgate.net This principle allows for the quantitative determination of the analyte by measuring the absorbance of light at a specific wavelength. researchgate.net

The selection of an appropriate wavelength is paramount for the sensitivity and accuracy of spectrophotometric assays. For the this compound-magnesium complex, the maximum absorbance is typically observed around 510 nm to 520 nm. chemodex.comfrontiersin.orgualberta.ca Some methods may utilize a secondary wavelength, such as 600 nm or 620 nm, for baseline correction or to account for sample matrix interference. nih.govmdpi.com

The signal transduction mechanism involves the formation of a metal-ligand complex. In an alkaline medium, typically with a pH around 9 to 11.25, this compound binds with magnesium ions. chemodex.comsintmaria.be This interaction leads to a shift in the absorption spectrum of the dye. The aqueous solution of this compound is red, but upon forming a complex with magnesium, it turns to a reddish-violet or purple color. chemodex.comnih.gov The concentration of the analyte is then determined by measuring the decrease in absorbance of the uncomplexed Xylidyl blue or the increase in absorbance of the formed complex. nih.govsintmaria.be

| Parameter | Value |

| Analyte | Magnesium (Mg²⁺) |

| Wavelength (λmax) | 510 nm - 520 nm |

| Secondary Wavelength | 600 nm, 620 nm |

| pH | 9 - 11.25 |

| Color Change | Red to Reddish-Violet/Purple |

While many this compound assays are endpoint methods, kinetic studies can also be employed. For instance, the catalytic effect of copper (Cu(II)) on the oxidation of Xylidyl blue by hydrogen peroxide has been used for the kinetic spectrophotometric determination of copper. researchgate.net In such methods, the reaction rate, monitored by the change in absorbance over a fixed time, is proportional to the concentration of the catalyst. researchgate.net

Optimization of reaction conditions is crucial for both endpoint and kinetic assays. Key parameters that require optimization include:

pH: The formation of the this compound-magnesium complex is highly pH-dependent, with optimal formation occurring in alkaline conditions. chemodex.comsintmaria.be

Reagent Concentration: The concentrations of this compound and any other reagents, like masking agents, must be optimized to ensure complete complexation with the analyte and to minimize background interference. researchgate.net

Incubation Time and Temperature: For endpoint assays, a sufficient incubation period is necessary to ensure the reaction reaches completion. indexcopernicus.com For kinetic assays, the temperature is controlled to ensure a consistent and measurable reaction rate. researchgate.net

A study on the catalytic determination of Cu(II) identified optimal conditions as a pH of 10.5 (using a borate (B1201080) buffer), a fixed time of 3 minutes, and a temperature of 30°C. researchgate.net

To quantify the analyte concentration, a calibration model is established. This is typically achieved by preparing a series of standard solutions with known concentrations of the analyte and measuring their corresponding absorbances. A calibration curve is then constructed by plotting absorbance versus concentration, which should yield a linear relationship as described by the Beer-Lambert law. researchgate.net

The molar absorptivity (ε) is a measure of how strongly a chemical species absorbs light at a given wavelength and is a constant for a particular substance. It is a critical parameter in spectrophotometry and can be determined from the slope of the calibration curve. researchgate.netresearchgate.net For the this compound-magnesium complex, a molar absorptivity of 49,000 L·mol⁻¹·cm⁻¹ at a wavelength of 510 nm and a pH of 9 has been reported. chemodex.com This high molar absorptivity indicates a sensitive assay. However, it's important to note that the calculation of analyte concentration can be based on either a standard solution or the molar absorptivity of the complex, with the latter potentially offering a more accurate measurement by accounting for the specific reaction product. researchgate.net

| Parameter | Value |

| Molar Absorptivity (ε) | 49,000 L·mol⁻¹·cm⁻¹ |

| Wavelength for ε | 510 nm |

| pH for ε | 9 |

| Detection Range | 0.02-0.4 ppm Mg |

Kinetic Studies and Reaction Rate Optimization for this compound Systems

Strategies for Selectivity Enhancement and Interference Mitigation in this compound Assays

A significant challenge in analytical chemistry is ensuring the selectivity of an assay, meaning that the measurement is only due to the analyte of interest and not from other components in the sample matrix.

This compound is not entirely specific to magnesium and can react with other cations, most notably calcium (Ca²⁺), which is often present in biological and environmental samples. rsc.orgresearchgate.net To mitigate this interference, masking agents are employed. These are chelating agents that have a higher affinity for the interfering ion than for the analyte. rsc.org

Ethylene glycol-bis(β-aminoethyl ether)-N,N,N′,N′-tetraacetic acid (EGTA) is a commonly used masking agent in this compound assays for magnesium. nih.govsintmaria.bersc.org EGTA has a greater affinity for Ca²⁺ ions than for Mg²⁺ ions. rsc.orgresearchgate.net By binding to the calcium ions present in the sample, EGTA effectively "masks" them, preventing them from reacting with this compound and ensuring that the color change is predominantly due to the magnesium concentration. nih.govsintmaria.be Similarly, glycoletherdiamine tetraacetic acid (GEDTA) can be used to allow this compound to react specifically with magnesium ions. In some applications, other chelating agents like triethanolamine (B1662121) may be used to mask interference from ions such as iron. google.com

| Masking Agent | Target Interferent |

| EGTA | Calcium (Ca²⁺) |

| GEDTA | Calcium (Ca²⁺) |

| Triethanolamine | Iron (Fe³⁺) |

The sample matrix, which includes all components of the sample other than the analyte, can significantly impact the accuracy of spectrophotometric measurements. uib.es These "matrix effects" can arise from the presence of proteins, lipids, or other substances that may absorb light at the analytical wavelength, scatter light, or interact with the reagent or the analyte-reagent complex. google.comslideshare.net

To manage matrix effects, several strategies can be employed. Sample dilution is a straightforward approach to reduce the concentration of interfering substances. nih.gov In some cases, surfactants are added to the reagent formulation. Surfactants can form micelles that help to solubilize the analyte-reagent complex and can also reduce interference from proteins that might otherwise bind to the dye. google.com For instance, the inclusion of a detergent is noted in some this compound reagent formulations. sintmaria.be Cloud point extraction using a non-ionic surfactant like Triton X-114 has also been utilized to separate and preconcentrate metal complexes, including those with Xylidyl blue, thereby removing them from the interfering matrix. researchgate.netresearchgate.net

Mechanism of Action of Masking Agents (e.g., EGTA, GEDTA, EDTA, HEDTA) in this compound Systems

Automation and Miniaturization of this compound-Based Analytical Procedures

The efficiency and throughput of analytical laboratories have been significantly enhanced by the automation and miniaturization of classic wet chemistry techniques. The colorimetric method for magnesium determination using this compound has been successfully adapted to these advanced platforms, enabling rapid and reliable analysis in various fields.

Integration into Automated Analyzers and High-Throughput Platforms

This compound is extensively used in automated discrete photometric analyzers for the quantitative determination of magnesium. janissahealthcare.comthermofisher.comualberta.ca These systems automate the entire analytical process, including sample handling, reagent dispensing, mixing, incubation, and photometric measurement, which significantly increases sample throughput and walkaway efficiency. thermofisher.comthermofisher.com

Discrete analyzers, such as the Thermo Scientific Gallery and Gallery Plus systems, utilize the this compound method for analyzing magnesium in diverse matrices, including water (drinking, ground, surface, and waste), food, and beverages like beer and wine. thermofisher.comspectro-lab.plthermofisher.com The methodology involves the reaction of magnesium with this compound in an alkaline solution to form a red-colored complex. janissahealthcare.comualberta.ca The absorbance of this complex is measured, typically around 520 nm, and is directly proportional to the magnesium concentration in the sample. ualberta.ca To prevent interference from calcium ions, which can also form a complex with the dye, a chelating agent such as Glycoletherdiamine-N,N,N',N'-tetraacetic acid (GEDTA) or Ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is incorporated into the reagent formulation. janissahealthcare.comualberta.ca

The integration of the this compound method into these high-throughput platforms offers numerous advantages. It provides a fast, reliable, and cost-effective testing method. thermofisher.com The automated systems use miniaturized components and a unique low-volume cuvette design, which minimizes reagent consumption and waste, thereby reducing the cost per analysis. thermofisher.comthermofisher.com The use of ready-to-use, barcoded system reagents simplifies operation and reduces potential errors by allowing the analyzer to automatically read identification data, lot numbers, and expiration dates. thermofisher.com These analyzers can perform multiple different tests from a single sample simultaneously, enhancing laboratory productivity. thermofisher.com The results are often available within minutes, allowing for rapid quality control in industrial processes. thermofisher.com

The table below summarizes the application of the this compound method in representative automated analyzers.

| Parameter | Thermo Scientific Gallery Analyzer | Other Automated Systems |

| Analyte | Magnesium | Magnesium |

| Method | Colorimetric test with this compound thermofisher.comthermofisher.com | Colorimetric method based on the reaction of magnesium with Xylidyl Blue-I frontiersin.orgnih.govmdpi.com |

| Sample Matrix | Drinking, ground, surface, and waste water; Beer, wine spectro-lab.pl | Serum, plasma, urine, cerebrospinal fluid janissahealthcare.com, Saliva frontiersin.orgnih.gov |

| Test Range | Up to 500 mg/L spectro-lab.pl | Varies by instrument and application janissahealthcare.comkapkenya.org |

| Key Features | Full automation, reduced reagent volume, barcoded reagents, simultaneous analysis of multiple analytes thermofisher.comthermofisher.com | High-throughput, improved precision and accuracy compared to manual methods researchgate.net |

| Interference Prevention | Use of GEDTA to prevent calcium interference janissahealthcare.com | Use of EGTA to prevent calcium interference ualberta.ca |

Flow Injection Analysis and Microfluidic Applications of this compound

While fully automated discrete analyzers have become prevalent, the this compound chemistry has also been utilized in other miniaturized and flow-based systems, such as Flow Injection Analysis (FIA) and microfluidic devices. researchgate.netgoogle.com

Flow Injection Analysis (FIA) is a technique where a sample is injected into a continuously flowing carrier stream that contains the reagent. The reaction occurs as the sample zone travels towards a detector. FIA systems are known for their high sample throughput and reproducibility. The this compound method is adaptable to FIA for magnesium determination, where the colorimetric reaction takes place in the flow system. researchgate.net A model has been proposed for determining the absolute amount of an analyte in flow-injection analysis based on the molar absorptivity of the analyte-reagent complex, which is applicable to the Mg-Xylidyl Blue-I complex. researchgate.net Although traditional FIA and Segmented Flow Analysis (SFA) have been described as more labor-intensive and generating more waste compared to modern discrete analyzers, they represent an important step in the automation of colorimetric assays. thermofisher.comthermofisher.com

More recently, there has been a trend towards the development of microfluidic devices, or "lab-on-a-chip" systems, for chemical analysis. These devices manipulate minute quantities of fluids in micro-channels. The use of this compound has been noted in the context of microfluidic structures, indicating its applicability for the development of miniaturized sensors for magnesium detection. google.com Such applications could lead to portable and rapid point-of-use testing devices for environmental monitoring or clinical diagnostics. The combination of this compound with materials like poly(diallyldimethylammonium chloride) has also been explored for creating colorimetric chemosensors in aqueous solutions, a principle that could be integrated into microfluidic platforms. researchgate.net

Synthetic Routes and Methodologies for this compound Production

The primary aromatic amine used in the synthesis is an aniline (B41778) derivative, specifically a substituted benzenesulfonic acid. researchgate.net This amine undergoes diazotization, a reaction with cold nitrous acid, to form a diazonium salt. researchgate.net This intermediate is then coupled with a ring-activated benzene (B151609) derivative, in this case, N,N-dimethylaniline or a similar compound, to yield the final azo dye. researchgate.nettardigrade.in The coupling reaction is an electrophilic aromatic substitution. researchgate.net

A general representation of this two-step process is as follows:

Diazotization: An aromatic amine is treated with nitrous acid (typically generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures to produce a diazonium salt.

Azo Coupling: The diazonium salt then acts as an electrophile and reacts with an electron-rich coupling agent, such as a phenol (B47542) or an aniline derivative, to form the azo compound. researchgate.net

For this compound, also chemically named 4-Hydroxy-3-[2-hydroxy-3-(2,4-dimethylphenylaminocarbonyl)-1-naphthylazobenzenesulfonic acid sodium salt, the synthesis involves the diazotization of an aminosulfonic acid and coupling with a substituted naphthol derivative. sigmaaldrich.com

Design and Synthesis of Novel this compound Derivatives

The modification of the this compound structure is a key area of research aimed at enhancing its analytical performance. The design and synthesis of new derivatives focus on fine-tuning the molecule's properties to achieve better selectivity and sensitivity for specific metal ions.

Structural Modifications for Tuned Selectivity and Sensitivity

The selectivity of a complexometric indicator like this compound is highly dependent on its molecular structure. By strategically adding or modifying functional groups on the aromatic rings, it is possible to influence the dye's affinity for different metal ions. For instance, the introduction of specific substituents can alter the electronic and steric properties of the molecule, thereby affecting the stability of the metal-dye complex.

Research into other azo dyes has shown that the position and nature of substituents on the aromatic rings play a crucial role in determining the dye's color and complexing ability. These principles are applied to the design of this compound derivatives to improve its specificity for magnesium, often in the presence of interfering ions like calcium. rsc.org

Characterization of Optical and Complexometric Properties of Derivatives

The evaluation of newly synthesized this compound derivatives involves a thorough characterization of their optical and complexometric properties. This is essential to determine their suitability as analytical reagents.

Optical Properties: The primary optical property of interest is the dye's absorption spectrum in both its free form and when complexed with a metal ion. The wavelength of maximum absorbance (λmax) and the molar absorptivity are key parameters. For this compound, the λmax is reported to be around 612 nm. When it forms a complex with magnesium in an alkaline solution, the color changes to red, and the absorbance of this complex is measured, typically around 520 nm, to quantify the magnesium concentration. cliniqa.com

Complexometric Properties: The formation of a colored complex between this compound and magnesium ions is the basis of its use as an indicator. sigmaaldrich.comcliniqa.com In an alkaline medium, it forms a red complex with magnesium. cliniqa.com The stability of this complex is a critical factor. The reaction is sensitive, allowing for the determination of magnesium concentrations.

| Compound | λmax (nm) | Complex | Complex λmax (nm) |

|---|---|---|---|

| This compound | 612 | Mg-Xylidyl Blue I | 520 |

Formulation Science of this compound Reagents for Analytical Applications

The successful use of this compound in analytical methods depends heavily on the formulation of the reagent solution. This involves the careful selection of buffers, solvents, and stabilizing agents to ensure accuracy, precision, and a long shelf-life.

Composition of Buffer Systems and Organic Solvent Selection

Buffer Systems: The formation of the magnesium-Xylidyl Blue I complex is pH-dependent and occurs in an alkaline medium. cliniqa.comsclavodiagnostics.com Therefore, a buffer system is required to maintain a constant and optimal pH, typically around 11. google.com Tris buffer and borate buffer are commonly used in reagent formulations. bioactiva.comoup.com The buffer not only controls the pH but can also influence the stability of the reagent.

Organic Solvent Selection: Organic solvents are often included in the reagent formulation to dissolve this compound, which has low solubility in water. rsc.org Ethanol was traditionally used, but its use has some drawbacks. oup.comgoogle.com More recent formulations utilize water-miscible organic bases like triethanolamine or dimethyl sulfoxide (B87167) (DMSO). google.comcolostate.edu These solvents can improve the solubility of the dye and the stability of the reagent, and in some cases, eliminate the need for a separate buffer. google.com

Investigation of Stabilizers and Additives for Reagent Longevity

Stabilizers: Azo dyes in solution can be susceptible to degradation over time, affecting the reliability of the analytical results. To enhance the longevity of this compound reagents, various stabilizers are investigated and incorporated into the formulation. Research has shown that sulfide (B99878) and thioureide compounds, such as thiourea, can act as effective stabilizers for color-producing reagents like this compound, even in alkaline aqueous solutions. google.com These stabilizers can help maintain the reagent's performance for extended periods. google.com Boric acid has also been investigated as a color stabilizer in related dye systems. google.com

Additives: In addition to stabilizers, other additives are included to improve the performance of the assay. A key additive is a chelating agent to mask interfering ions. Calcium is a common interference in magnesium assays, and EGTA (ethylene glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid) is frequently added to the reagent to selectively bind calcium ions, preventing them from reacting with this compound. cliniqa.comcolostate.edu Surfactants may also be included to prevent protein interference when analyzing biological samples. colostate.edu

| Component | Function | Example Compounds |

|---|---|---|

| Indicator | Forms colored complex with Mg²⁺ | This compound |

| Buffer | Maintains alkaline pH | Tris, Borate, Triethanolamine |

| Solvent | Dissolves reagent components | Ethanol, Dimethyl sulfoxide (DMSO), Water |

| Masking Agent | Chelates interfering ions (e.g., Ca²⁺) | EGTA |

| Stabilizer | Improves reagent longevity | Thiourea, Sulfide compounds |

| Surfactant | Reduces protein interference | - |

Quality Control and Performance Validation of this compound Reagent Formulations

The quality control and performance validation of this compound reagent formulations are critical to ensure the accuracy and reliability of analytical results, particularly in clinical diagnostics and water quality assessment. These procedures encompass a series of tests to verify the reagent's integrity, stability, and performance characteristics.

A fundamental quality control measure involves the visual inspection of the reagent. The this compound reagent is typically a liquid, ready-to-use formulation. cliniqa.comerbarus.comjanissahealthcare.com Any signs of turbidity or failure to recover known serum control values indicate that the reagent should not be used. cliniqa.com Contamination of the reagent must be avoided. cliniqa.com

Stability is a key parameter assessed during quality control. Unopened this compound reagents are generally stable at 2–25 °C until the expiration date indicated on the container. cliniqa.com Some formulations specify a storage temperature of 2–8°C for unopened reagents to maintain stability until the expiry date. erbarus.comjanissahealthcare.comerbalachema.com Once opened, the on-board stability for refrigerated (2–10°C) and uncontaminated reagents is often cited as a minimum of 30 days. erbarus.comerbalachema.com However, for applications in food and beverage testing, the open on-board stability might be shorter, for instance, 2 days. spectro-lab.pl The absorption of atmospheric carbon dioxide in an open reagent bottle can reduce the stability of the reagents. erbalachema.com

Performance validation of this compound reagent formulations involves assessing several key analytical parameters. These parameters ensure that the method is fit for its intended purpose.

Linearity: The linearity of an assay determines the range within which the measured absorbance is directly proportional to the concentration of the analyte. For magnesium determination using this compound, the assay is reported to be linear up to 6 mg/dL. cliniqa.com Samples with concentrations exceeding this limit should be diluted with an equal volume of water and re-assayed, with the final result being multiplied by the dilution factor. cliniqa.com In other applications, such as beverage analysis, the test range for magnesium using the this compound method can be from 10 to 200 mg/L. spectro-lab.pl

Specificity and Interferences: The specificity of the this compound method for magnesium is enhanced by the inclusion of a chelating agent to prevent interference from calcium ions. cliniqa.com EGTA (ethylenebis(oxyethylenenitrilo)tetraacetic acid) is commonly used for this purpose. cliniqa.com Another chelating agent, GEDTA, is also utilized to prevent interference from calcium. erbarus.comjanissahealthcare.comerbalachema.com However, certain substances can interfere with the assay. Hemoglobin can interfere because magnesium is released from erythrocytes. janissahealthcare.com Substances like bilirubin (B190676) (up to 40 mg/dl) and triglycerides (up to 2000 mg/dl) have been shown not to interfere with the results. janissahealthcare.com

Correlation with Other Methods: The performance of this compound-based assays is often compared with other established methods. In one study, results from a this compound assay for magnesium were compared with an enzymatic magnesium reagent. cliniqa.com A correlation of 62 serum samples with magnesium concentrations ranging from 1.6 mg/dL to 4.9 mg/dL yielded correlation coefficients of 0.990 and 0.986, with regression equations of y = 1.03x - 0.0433 and y = 0.964x + 0.0007, respectively. cliniqa.com Another comparison with an available test using 40 samples gave a correlation coefficient of r = 0.995 and a regression equation of y = 1.014x - 0.005 mg/dl. janissahealthcare.com

The following interactive data tables summarize key quality control and performance validation parameters for this compound reagent formulations based on available data.

Table 1: Quality Control Parameters for this compound Reagent

| Parameter | Specification | Source(s) |

| Appearance | Clear, non-turbid liquid | cliniqa.com |

| Storage (Unopened) | 2–25 °C or 2–8°C until expiration | cliniqa.comerbarus.comjanissahealthcare.comerbalachema.com |

| Storage (Opened) | Minimum 30 days at 2–10°C (uncontaminated) | erbarus.comerbalachema.com |

| Contamination | Must be avoided | cliniqa.com |

Table 2: Performance Validation of this compound Assay for Magnesium

| Parameter | Finding | Source(s) |

| Linearity | Up to 6 mg/dL | cliniqa.com |

| Test Range (Beverages) | 10 - 200 mg/L | spectro-lab.pl |

| Interference (Calcium) | Prevented by EGTA or GEDTA | cliniqa.comerbarus.comjanissahealthcare.comerbalachema.com |

| Non-interfering Substances | Bilirubin (≤ 40 mg/dl), Triglycerides (≤ 2000 mg/dl) | janissahealthcare.com |

| Interfering Substances | Hemoglobin | janissahealthcare.com |

| Correlation (vs. Enzymatic) | r = 0.990 and 0.986 | cliniqa.com |

| Correlation (vs. other test) | r = 0.995 | janissahealthcare.com |

Comparative Analytical Research and Future Directions for Xylidyl Blue I

Comparative Performance Analysis of Xylidyl Blue I Against Other Chromogenic Reagents

This compound, also known as Magonsulfonate, is a prominent metallochromic indicator used for the spectrophotometric detection of magnesium. scbt.comsigmaaldrich.com In clinical laboratories, the Xylidyl Blue method is one of the most frequently used colorimetric tests for measuring magnesium in biological fluids like serum and urine. researchgate.netmdpi.comnih.govresearchgate.net The fundamental principle of this method involves the reaction of magnesium ions with this compound in an alkaline medium (typically pH 9-11) to form a distinctively colored chelate complex, which is usually red or purple. sigmaaldrich.combiomol.comatlas-site.co.uk The intensity of the resulting color, measured at a specific wavelength (typically between 505 nm and 520 nm), is directly proportional to the magnesium concentration in the sample. mdpi.comsclavodiagnostics.comlogotech-ise.com

The performance of this compound is often benchmarked against other chromogenic reagents used for magnesium determination, such as Calmagite, Methylthymol Blue, Arsenazo III, and Formazan dyes. labmed.org.uknih.gov While Atomic Absorption Spectrometry (AAS) is considered the reference method for accuracy, dye-binding methods like the Xylidyl Blue assay are widely adopted in routine laboratories due to their simplicity. nih.gov The Xylidyl Blue method is noted for its high sensitivity compared to some other dyes. logotech-ise.com However, like other colorimetric reagents, it is not perfectly selective and can react with other cations, most notably calcium. logotech-ise.com To counteract this, a masking agent such as Ethylene Glycol-bis(β-aminoethyl ether)-N,N,N',N'-tetraacetic acid (EGTA) is commonly added to the reagent mixture to selectively chelate calcium ions, thereby preventing their interference and improving the specificity of the assay for magnesium. researchgate.netsclavodiagnostics.comlabmed.org.ukualberta.ca

A comparative overview of these reagents is presented in the table below.

Table 1: Comparative Analysis of Chromogenic Reagents for Magnesium Determination

| Reagent | Principle | Typical Wavelength (λmax) | Advantages | Common Interferences |

|---|---|---|---|---|

| This compound | Forms a red-purple complex with Mg²⁺ in alkaline solution. | 505-520 nm mdpi.comlogotech-ise.com | High sensitivity logotech-ise.com, widely used and automated. researchgate.net | Calcium ions (requires masking agent like EGTA), hemolysis, lipemia. researchgate.netsclavodiagnostics.comlabmed.org.uk |

| Calmagite | Forms a red-violet complex with Mg²⁺ at alkaline pH. | 532 nm | Simple, commonly used. labmed.org.uk | Calcium ions, reagent stability can be a concern. labmed.org.ukgoogle.com |

| Methylthymol Blue | Forms a colored complex with Mg²⁺. | 612 nm mdpi.com | Used in some automated systems. | Not very stable, sensitive to temperature variations. mdpi.com |

| Arsenazo III | Binds with Mg²⁺ to form a colored complex. | 600-680 nm mdpi.com | High sensitivity. | Also detects calcium, requiring specific reaction conditions or masking. mdpi.comlabmed.org.uk |

| Formazan Dye | Forms a complex with Mg²⁺ at alkaline pH, measured via reflectance photometry. | N/A (reflectance) | Used in thin-film dry chemistry systems. labmed.org.uk | Specific to certain analytical platforms. |

Methodological Comparisons with Advanced Analytical Techniques

While chromogenic methods utilizing reagents like this compound are prevalent due to their ease of use and suitability for automation, it is crucial to compare them against advanced, instrument-intensive techniques such as Atomic Absorption Spectroscopy (AAS) and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). nih.govmdpi.com

Atomic Absorption Spectroscopy (AAS) is considered the reference method for total magnesium determination due to its high accuracy, sensitivity, and specificity. nih.gov The technique involves atomizing a sample in a flame, where magnesium atoms absorb light at a characteristic wavelength (282.5 nm). labmed.org.uk This absorption is directly proportional to the number of magnesium ions. researchgate.net Despite its accuracy, AAS is time-consuming, requires expensive equipment, involves flammable gases, and is generally less suited for the high-throughput demands of routine clinical labs compared to automated spectrophotometric methods. nih.gov Nevertheless, studies have shown a good correlation between results obtained from the Xylidyl Blue method and AAS. researchgate.net

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is another highly sensitive and specific technique for elemental analysis. mdpi.commdpi.com It can measure multiple elements simultaneously with very low detection limits. mdpi.com Like AAS, ICP-MS is characterized by high cost, complexity, and the need for specialized personnel, making it impractical for routine clinical magnesium testing but invaluable for research and reference purposes. mdpi.commdpi.com

A study comparing serum magnesium measurements using spectrophotometry (method not specified but representative of dye-binding assays), AAS, and ICP-Optical Emission Spectrometry (ICP-OES) found no significant statistical difference in the mean magnesium levels reported by the three methods, suggesting that well-optimized colorimetric methods provide clinically comparable results for routine analysis. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy has also been explored for magnesium measurement. nih.govnih.gov However, this technique typically measures total magnesium, including both free and protein-bound forms, and is not commonly used in clinical practice for this purpose due to its complexity and cost. nih.govnih.gov

Table 2: Methodological Comparison: this compound Spectrophotometry vs. Advanced Instrumental Methods

| Technique | Principle | Typical Detection Limit | Throughput & Speed | Cost & Complexity | Key Limitations |

|---|---|---|---|---|---|

| This compound Spectrophotometry | Colorimetric; formation of a colored Mg²⁺-dye complex. sigmaaldrich.com | 0.02-0.23 mg/dL sclavodiagnostics.comathenesedx.com | High; easily automated for rapid analysis. researchgate.net | Low to moderate; common in clinical labs. | Chemical interferences (e.g., Ca²⁺, hemolysis), reagent instability, limited linearity. researchgate.netmdpi.comsclavodiagnostics.com |

| Atomic Absorption Spectroscopy (AAS) | Absorption of light by free Mg atoms in a flame. researchgate.netlabmed.org.uk | High sensitivity. | Low; sample processing is slower. | High; requires specialized equipment and flammable gases. | Not suited for high-throughput routine testing, complex sample preparation. mdpi.com |

| Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) | Ionization of atoms in plasma and separation by mass-to-charge ratio. mdpi.com | Very high sensitivity (ppb levels). mdpi.com | Moderate; capable of multi-element analysis but requires sample digestion. mdpi.com | Very high; significant capital investment and operational expertise needed. mdpi.com | Complex workflow, potential for matrix interference, not practical for routine clinical use. mdpi.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Measures the magnetic properties of atomic nuclei. | Lower sensitivity compared to other methods. | Low; analysis times are long. | Very high; requires sophisticated instrumentation. | Measures total magnesium, high cost, limited clinical application for Mg²⁺. nih.govnih.gov |

Addressing Analytical Challenges and Limitations of this compound-Based Methods

Despite its widespread use, the this compound method is subject to several analytical challenges and limitations that must be managed to ensure accurate results.

Interference from Cations: The most significant challenge is interference from other divalent cations, particularly calcium, which is typically present in biological samples at much higher concentrations than magnesium. researchgate.netlogotech-ise.com This necessitates the inclusion of a specific chelating agent, most commonly EGTA, to bind calcium and prevent it from reacting with the dye. sclavodiagnostics.comlogotech-ise.comlabmed.org.uk

Sample Matrix Interferences: Biological samples are complex matrices. The presence of substances from hemolysis (release of intracellular contents from red blood cells) can falsely elevate magnesium results. researchgate.netsclavodiagnostics.com High levels of lipids (lipemia) or bilirubin (B190676) (icterus) can also cause optical interference. researchgate.netmdpi.com Furthermore, high protein concentrations may affect assay results, sometimes requiring sample deproteinization or ultrafiltration for accurate measurement in certain research applications. kamiyabiomedical.com

pH Sensitivity: The complexation reaction between this compound and magnesium is highly dependent on pH, requiring a stable alkaline environment (pH 9-11). sigmaaldrich.com Variations in the buffer's pH can alter the reaction kinetics and lead to inaccurate results. researchgate.net

Reagent Stability: The stability of the this compound reagent, particularly in its ready-to-use liquid form, can be a limitation. The reagent can degrade over time, affecting performance. google.com Innovations have been proposed to improve stability, such as using water-miscible organic bases as a solvent instead of ethanol, which can also prevent protein denaturation and turbidity in the sample. google.com

Linearity: The method has a defined range of linearity. atlas-site.co.ukathenesedx.com Samples with magnesium concentrations exceeding this limit must be diluted with saline and re-assayed, with the final result being multiplied by the dilution factor. sclavodiagnostics.comathenesedx.com The linearity can be dependent on the specific reagent formulation and the analyzer used. athenesedx.com

Emerging Research Frontiers and Potential Innovations in this compound Chemistry and Applications

Research continues to address the limitations of this compound and explore new applications for the compound and its underlying chemistry.

Improved Formulations and Stability: A key area of innovation is the development of more robust and stable reagent formulations. Patents describe the use of stabilizers like boric acid in dry chemistry formats to prolong the shelf-life and performance of dye-based reagents. google.com The development of liquid reagents with improved solvents that enhance stability and minimize interferences from sample proteins is an ongoing effort. google.com

Dry Chemistry and Point-of-Care Testing: There is a trend toward developing dry indicator test strips that incorporate this compound or similar dihydroxy complexometric dyes. google.com These formats offer convenience, reduced reagent volume, and potential for use in point-of-care settings, moving testing away from the central laboratory.

Microfluidics and Lab-on-a-Chip Devices: Chromogenic reagents like this compound are suitable for integration into microfluidic systems, or "lab-on-a-chip" technologies. mdpi.com These platforms allow for the rapid analysis of very small sample volumes, automating processes like mixing, reaction, and optical detection in a miniaturized format. mdpi.com This could lead to portable, low-cost devices for environmental monitoring or rapid clinical diagnostics. mdpi.com

Novel Material Integration: Research has explored embedding this compound into novel matrices, such as hydrogels. researchgate.net One study demonstrated the use of a Xylidyl Blue-embedded hydrogel for the effective removal of uranyl ions from solutions, showcasing a potential application in environmental remediation or selective ion extraction. researchgate.net This approach modifies the reagent's application from a quantitative tool to a functional material for separation and capture.

Advancements in Chemometrics: The use of chemometric analysis, which combines statistical methods with analytical chemistry, offers a way to refine the accuracy of the this compound method. By accounting for factors like the molar absorptivity of the reagent and differences between sample and standard matrices, chemometric approaches can help correct for analytical errors and improve the reliability of results. researchgate.net

Q & A

Q. What are the standard protocols for quantifying magnesium using Xylidyl Blue I in clinical or environmental samples?

Q. How does pH adjustment influence the specificity of this compound for magnesium over other metal ions?

this compound requires a pH ≥ 11 to selectively bind Mg²⁺. At lower pH, it interacts with Ca²⁺ or transition metals, leading to false positives. For example:

- In HCl-rich environments (pH < 3), the reagent’s colorimetric response is overwhelmed, rendering it unusable for Mg²⁺ detection .

- Optimal specificity is achieved at pH 12, where EGTA (log K = 10.97 for Ca²⁺) effectively masks calcium interference .

Advanced Research Questions

Q. How can this compound be integrated into microfluidic paper-based analytical devices (µPADs) for field-deployable magnesium detection?

µPADs require reagent immobilization and solvent compatibility. Key considerations include:

- Reagent concentration : Increasing this compound from 0.1 mM to 1 mM enhances colorimetric visibility on paper substrates .

- Solvent limitations : Avoid acidic solvents (e.g., HCl), which disrupt chelation. Water or dilute buffers are preferred .

- Sensitivity : Detection limits of 0.4 µg Mg²⁺ are achievable within 10 minutes, suitable for explosive residue analysis .

Optimization Workflow :

| Step | Parameter Tested | Outcome |

|---|---|---|

| Initial concentration | 0.1 mM this compound | Weak color change on paper |

| Adjusted concentration | 1 mM this compound | Bright, quantifiable signal |

| Solvent compatibility | HCl vs. water | HCl invalidates Mg²⁺ test |

Q. What are the comparative advantages of EGTA vs. HEDTA as chelating agents in this compound-based magnesium assays?

- EGTA : Preferred for high-Ca²⁺ samples (e.g., serum) due to its strong affinity for Ca²⁺ (K = 10.97 at pH 11). This minimizes calcium interference but requires strict pH control .

- HEDTA : Effective for samples with divalent/trivalent metals (e.g., Fe³⁺ in environmental matrices). However, it may require additional masking agents for multi-ion systems .

Q. How can researchers address contradictory results when using this compound in complex matrices (e.g., soil or biological fluids)?

Contradictions often arise from:

- Matrix effects : Organic compounds (e.g., proteins) in serum may precipitate. Pre-treatment with trichloroacetic acid (TCA) or ultrafiltration is recommended .

- Cross-reactivity : Validate results with atomic absorption spectroscopy (AAS) or ICP-MS for confirmation .

- Reagent stability : Sodium azide (0.1%) is added to prevent microbial degradation in long-term storage .

Methodological Best Practices

Q. What statistical approaches are recommended for validating this compound-based assays in peer-reviewed studies?

- Data normalization : Express Mg²⁺ concentrations as mean ± SD, with p ≤ 0.05 considered significant .

- Comparative analysis : Use paired t-tests to compare this compound results with reference methods (e.g., AAS) .

- Quality control : Include internal standards (e.g., NIST-certified serum) to ensure inter-laboratory reproducibility .

Emerging Applications

Q. Can this compound be adapted for novel applications, such as hydrogel-based metal adsorption studies?

Recent studies demonstrate its use in hydrogels for uranyl (UO₂²⁺) adsorption. Modifications include:

- pH-dependent binding : Optimal UO₂²⁺ adsorption at pH 5–6, diverging from Mg²⁺ applications .

- Reusability : Hydrogels can be regenerated using 0.1 M HNO₃, retaining >80% efficiency after 5 cycles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.